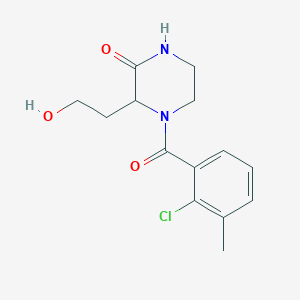![molecular formula C15H12N4O B3805661 5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B3805661.png)
5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide
Übersicht
Beschreibung
“5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” is a compound that belongs to the class of organic compounds known as 2,5-disubstituted thiazoles . It is a heterocyclic compound with a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . The structure of the newly synthesized compounds is usually established based on analytical and spectral data, including 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Molecular Structure Analysis
The molecular structure of “5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The structure of similar compounds has been established using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic replacement of the pyrazolyl substituent . The reaction conditions and the nature of the reactants can influence the outcome of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” can be inferred from similar compounds. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Wirkmechanismus
Zukünftige Richtungen
The future research directions for “5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” could involve further exploration of its biological activities and potential applications. For instance, pyrazole derivatives have been found to possess antimicrobial, antidiabetic, antidepressant, anticancer, hypotensive, antiamoebic, anti-inflammatory, and antitubercular activity . Therefore, “5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” could be a promising candidate for further pharmacological studies.
Eigenschaften
IUPAC Name |
5-(3-pyrazol-1-ylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-15(20)13-7-12(9-17-10-13)11-3-1-4-14(8-11)19-6-2-5-18-19/h1-10H,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFZESGBQLBBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C3=CC(=CN=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4'-(1H-pyrazol-1-yl)biphenyl-3-yl]methyl}acetamide](/img/structure/B3805586.png)
![N-benzyl-3-{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B3805593.png)
![N-(2-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B3805601.png)

![(3R*,4R*)-1-(2-methyl-3-furoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3805617.png)
![3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B3805626.png)
![N-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B3805637.png)
![N-(2-furylmethyl)-2-{3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3805639.png)
![N-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-(methylamino)isonicotinamide](/img/structure/B3805641.png)
![2-anilino-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3805644.png)
![ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3805647.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B3805666.png)
![1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3805669.png)
![1-cycloheptyl-N-[2-(2-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3805672.png)